REACTION_CXSMILES
|
[F:1][C:2]1[N:7]=[C:6]([N:8]2[CH2:13][CH2:12][N:11]([CH3:14])[CH2:10][CH2:9]2)[CH:5]=[CH:4][C:3]=1[N+:15]([O-])=O.FC(F)(F)C(O)=O.C(N(CC)CC)C>C(O)C>[F:1][C:2]1[C:3]([NH2:15])=[CH:4][CH:5]=[C:6]([N:8]2[CH2:13][CH2:12][N:11]([CH3:14])[CH2:10][CH2:9]2)[N:7]=1
|
Name
|
1-(6-fluoro-5-nitropyridin-2-yl)-4-methylpiperazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=N1)N1CCN(CC1)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
After shaking under 50 psi of hydrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
had dissolved
|
Type
|
CUSTOM
|
Details
|
The mixture is then degassed with dry ice
|
Type
|
ADDITION
|
Details
|
treated with an aqueous slurry of Raney nickel (approx 1.5 mL)
|
Type
|
FILTRATION
|
Details
|
the reaction mixture is filtered through a pad of diatomaceous earth
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=NC(=CC=C1N)N1CCN(CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |